molecular formula C25H24BrNO3 B12218541 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one

13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one

Cat. No.: B12218541
M. Wt: 466.4 g/mol
InChI Key: BVEYXRKGNJUESL-UHFFFAOYSA-N
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Description

13-(3-Bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an inhibitor of certain enzymes due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents.
  • Explored for its neuroprotective properties.

Industry:

  • Used in the development of new materials with specific electronic properties.
  • Potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group and methoxy groups may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

  • 13-(3-Chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
  • 13-(3-Fluorophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
  • 13-(3-Methylphenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one

Uniqueness: The presence of the bromophenyl group in 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C25H24BrNO3

Molecular Weight

466.4 g/mol

IUPAC Name

13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydroisoquinolino[2,1-a]quinolin-1-one

InChI

InChI=1S/C25H24BrNO3/c1-29-23-12-16-9-10-27-20-7-4-8-22(28)25(20)19(15-5-3-6-17(26)11-15)13-21(27)18(16)14-24(23)30-2/h3,5-6,11-14,19H,4,7-10H2,1-2H3

InChI Key

BVEYXRKGNJUESL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(C4=C3CCCC4=O)C5=CC(=CC=C5)Br)OC

Origin of Product

United States

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